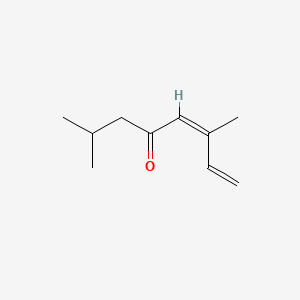
(Z)-Tagetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Tagetone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinct aroma and is often used in the fragrance and flavor industries. Its chemical structure includes a double bond in the Z-configuration, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tagetone typically involves the isomerization of (E)-Tagetone. This can be achieved through various methods, including catalytic hydrogenation and photoisomerization. One common method involves the use of a palladium catalyst under mild hydrogenation conditions to selectively convert (E)-Tagetone to this compound.
Industrial Production Methods
On an industrial scale, this compound is often extracted from the essential oils of Tagetes plants. The extraction process involves steam distillation, followed by fractional distillation to isolate the desired compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to biosynthesize the compound from simple precursors.
化学反应分析
Types of Reactions
(Z)-Tagetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allylic halides and amines.
科学研究应用
(Z)-Tagetone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and insecticidal properties, making it a subject of interest in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The biological activity of (Z)-Tagetone is primarily attributed to its ability to interact with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In higher organisms, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(E)-Tagetone: The geometric isomer of (Z)-Tagetone, differing only in the configuration of the double bond.
Limonene: Another terpenoid with a similar structure but different functional groups.
Geraniol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
3588-18-9 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(5Z)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
InChI 键 |
RJXKHBTYHGBOKV-CLFYSBASSA-N |
手性 SMILES |
CC(C)CC(=O)/C=C(/C)\C=C |
规范 SMILES |
CC(C)CC(=O)C=C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


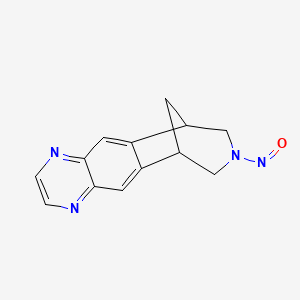
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
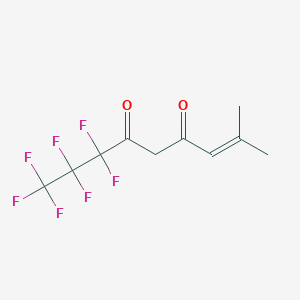


![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)

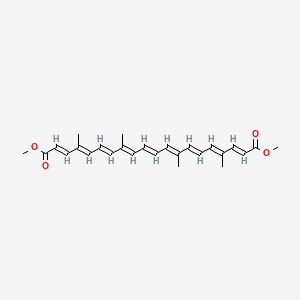
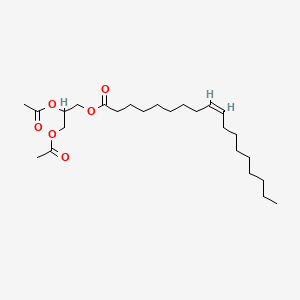

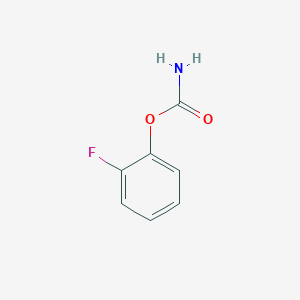
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
